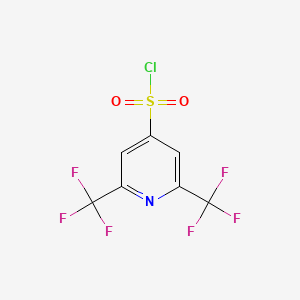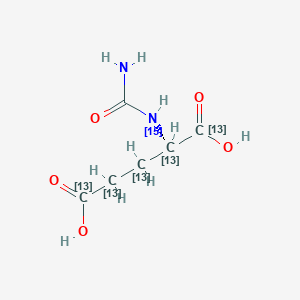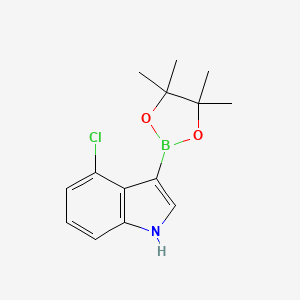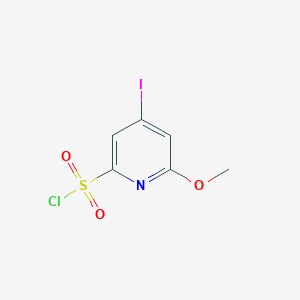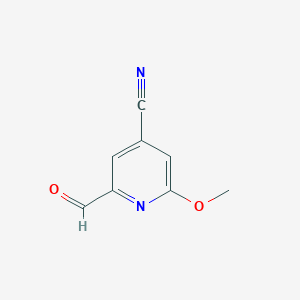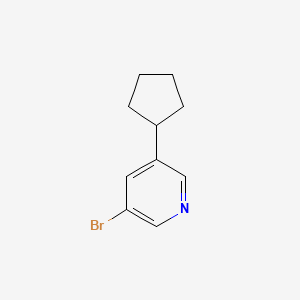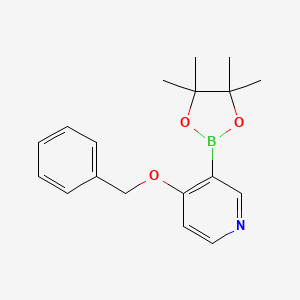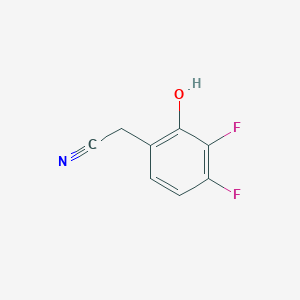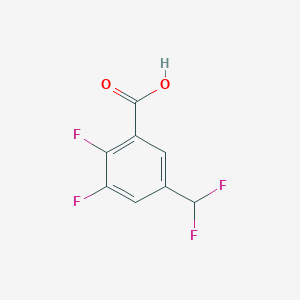
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a picolinaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde typically involves the introduction of the trifluoromethoxy group to a suitable precursor. One common method includes the reaction of a picolinaldehyde derivative with a trifluoromethoxy-substituted phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: 6-(2-(Trifluoromethoxy)phenyl)picolinic acid.
Reduction: 6-(2-(Trifluoromethoxy)phenyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3-(Trifluoromethoxy)phenyl)picolinaldehyde
- 6-(4-(Trifluoromethoxy)phenyl)picolinaldehyde
- 6-(2-(Trifluoromethyl)phenyl)picolinaldehyde
Uniqueness
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde is unique due to the specific positioning of the trifluoromethoxy group, which influences its chemical reactivity and biological activity. The trifluoromethoxy group provides increased stability and lipophilicity compared to other fluorinated substituents, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H8F3NO2 |
|---|---|
Poids moléculaire |
267.20 g/mol |
Nom IUPAC |
6-[2-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-7-2-1-5-10(12)11-6-3-4-9(8-18)17-11/h1-8H |
Clé InChI |
TWDBFAPKHYRBOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





